

Application Notes and Protocols: Triphenylphosphonium Chloride in Visible-Light Promoted Hydrophosphination

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Compound of Interest

Compound Name: Triphenyl phosphonium chloride

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These application notes provide a comprehensive overview and detailed protocols for the use of triphenylphosphonium salts, such as triphenylphosphonium chloride and its analogues, in visible-light promoted hydrophosphination reactions. This innovative method offers an efficient and atom-economical approach for the synthesis of valuable organophosphorus compounds.

Introduction

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. A notable application of this technology is the hydrophosphination of alkenes, a process that installs a phosphorus moiety across a carbon-carbon double bond. Triphenylphosphonium salts have been identified as effective reagents in these transformations, acting as precursors to reactive phosphorus-centered radicals upon visible light irradiation.^{[1][2][3][4]} This method is particularly significant as it allows for the direct conversion of simple olefins into functionalized phosphonium salts, which are versatile intermediates in organic synthesis, notably in the Wittig reaction.^{[1][3][4]}

Core Application: Alkene Homologation

A key application of this methodology is the one-pot homologation of alkenes.^{[1][3][4]} This process involves the visible-light-mediated hydrophosphination of an alkene with a triphenylphosphonium salt, followed by an in-situ Wittig reaction with a carbonyl compound. This sequence allows for the efficient construction of more complex olefinic structures from simple starting materials.

Reaction Data Summary

The following tables summarize the reaction conditions and yields for the visible-light promoted hydrophosphination of various alkenes with triphenylphosphonium triflate, followed by a Wittig reaction.

Table 1: Optimization of the Hydrophosphination/Wittig Two-Step Reaction

Entry	Alkene	Carbonyl Compound	Product	Yield (%)
1	4-Phenyl-1-butene	Benzaldehyde	1,5-Diphenyl-1-pentene	75
2	1-Octene	Benzaldehyde	1-Phenyl-1-nonene	81
3	Cyclopentene	Benzaldehyde	Benzylidenecyclopentane	65
4	1-Hexene	4-Chlorobenzaldehyde	1-(4-Chlorophenyl)-1-heptene	78

Data extracted from Levin, V. V., & Dilman, A. D. (2021). Alkene homologation via visible light promoted hydrophosphination using triphenylphosphonium triflate. *Chemical Communications*, 57(5), 655-658.

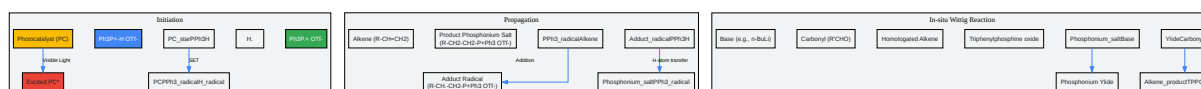
Table 2: Substrate Scope of the Alkene Homologation

Alkene	Carbonyl Compound	Product	Yield (%)
4-Phenyl-1-butene	4-Methoxybenzaldehyde	1-(4-Methoxyphenyl)-5-phenyl-1-pentene	71
1-Pentene	Benzaldehyde	1-Phenyl-1-hexene	77
3,3-Dimethyl-1-butene	Benzaldehyde	1-Phenyl-4,4-dimethyl-1-pentene	55
1-Methyl-1-cyclohexene	Benzaldehyde	(1-Methylcyclohexylidene)methylbenzene	41

Data extracted from the supplementary information of Levin, V. V., & Dilman, A. D. (2021). Alkene homologation via visible light promoted hydrophosphination using triphenylphosphonium triflate. Chemical Communications, 57(5), 655-658.

Reaction Mechanism and Workflow

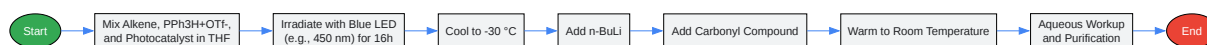
The reaction is believed to proceed through the formation of a phosphinyl radical cation intermediate under photocatalytic conditions.[1][3][4]



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Caption: Proposed mechanism for visible-light promoted hydrophosphination and subsequent Wittig reaction.

The experimental workflow for this one-pot reaction is outlined below.



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